1-(4-Chlorophenyl)-2-pyrrolidinone

描述

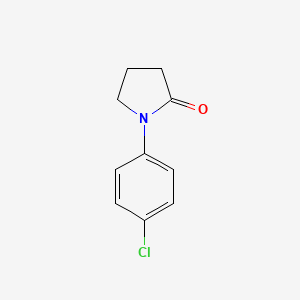

1-(4-Chlorophenyl)-2-pyrrolidinone is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a 4-chlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

化学反应分析

Types of Reactions: 1-(4-Chlorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different derivatives, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H10ClNO

- Molecular Weight : 195.64 g/mol

- CAS Number : 7661-33-8

The compound features a pyrrolidinone ring substituted with a chlorophenyl group, which contributes to its biological activity.

Pharmaceutical Applications

1-(4-Chlorophenyl)-2-pyrrolidinone has been investigated for its potential in treating various medical conditions:

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study focused on synthesizing new compounds based on this compound demonstrated its effectiveness as a cyclooxygenase (COX) inhibitor. The synthesized compounds showed suppression of inflammation in vivo, with some achieving up to 46.7% reduction in inflammatory response compared to standard treatments like Diclofenac .

Anticancer Potential

The compound has been explored for its anticancer properties. In a study involving the synthesis of novel derivatives, it was found that certain derivatives exhibited cytotoxic effects against A549 human lung adenocarcinoma cells. These compounds demonstrated structure-dependent anticancer activity, indicating the potential for developing targeted cancer therapies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against multidrug-resistant pathogens. Compounds synthesized from this base structure were tested against various bacterial strains, showing promising results in inhibiting growth and providing a potential avenue for developing new antibiotics .

A comprehensive study synthesized several derivatives of this compound, evaluating their biological activities through molecular docking studies and in vivo tests. The results indicated that these derivatives not only retained the anti-inflammatory properties but also showed enhanced binding affinity to COX enzymes, suggesting a mechanism for their action .

Case Study 2: Anticancer Activity Evaluation

Another significant study evaluated the anticancer activity of synthesized derivatives using the MTT assay on A549 cells. The results revealed that specific compounds derived from this compound exhibited remarkable cytotoxicity comparable to established chemotherapeutics like cisplatin . This underscores the compound's potential as a lead structure for developing new cancer therapies.

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 1-(4-Chlorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

1-(4-Bromophenyl)-2-pyrrolidinone: Similar structure with a bromine atom instead of chlorine.

1-(4-Fluorophenyl)-2-pyrrolidinone: Fluorine substitution at the 4-position.

1-(4-Methylphenyl)-2-pyrrolidinone: Methyl group substitution at the 4-position.

Uniqueness: 1-(4-Chlorophenyl)-2-pyrrolidinone is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

生物活性

1-(4-Chlorophenyl)-2-pyrrolidinone is an organic compound with the molecular formula C10H10ClNO. It features a pyrrolidinone ring substituted with a 4-chlorophenyl group, which contributes to its biological activity and potential pharmaceutical applications. This article provides a comprehensive overview of the compound's biological activities, focusing on its analgesic, anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. Its mechanism appears to involve modulation of pain pathways, potentially interacting with receptors involved in pain perception. Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, suggesting a similar action for this compound .

Anticancer Activity

A notable area of research is the compound's anticancer potential. In vitro studies have demonstrated that derivatives of pyrrolidinone, including this compound, exhibit cytotoxic effects against various cancer cell lines. For example, the compound has shown promising results against A549 human lung adenocarcinoma cells, reducing cell viability significantly in certain concentrations .

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| This compound | A549 | 64% (100 µM) | Not specified |

| Cisplatin | A549 | <50% (standard) | 5-10 |

The structure-activity relationship indicates that specific substitutions on the pyrrolidinone ring can enhance anticancer activity, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Preliminary studies suggest that it may exhibit efficacy against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Recent studies have focused on synthesizing and testing various derivatives of pyrrolidinone to enhance biological activity:

- Study on Anticancer Activity : A study evaluated multiple derivatives against A549 cells, revealing that certain substitutions significantly improved cytotoxicity compared to the parent compound .

- Antimicrobial Activity Assessment : Another investigation screened several pyrrolidinone derivatives against resistant bacterial strains. The results indicated varying degrees of effectiveness, highlighting the potential for developing new antimicrobial agents based on this scaffold .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone in academic laboratories?

- Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., dichloromethane for improved reactivity), temperature control to avoid side reactions, and catalysts to enhance yield. Purification steps, such as column chromatography or recrystallization, are critical to achieving high purity (>95%) . Safety protocols, including the use of fume hoods and personal protective equipment (PPE), must be prioritized due to the compound’s potential toxicity .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with attention to characteristic peaks: δ 7.3–7.5 ppm (aromatic protons) and δ 2.5–3.5 ppm (pyrrolidinone ring protons). Mass spectrometry (MS) can verify the molecular ion peak at m/z 195.6 (M⁺) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA HCS guidelines:

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (S24/25) .

- Store in a cool, dry environment away from oxidizers.

- In case of accidental exposure, immediately rinse affected areas with water and consult safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SC-XRD at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. For derivatives like 1-(4-Chlorophenyl)-2-[4-hydroxyphenyl]-3,4-dihydropyridine-5-carboxylic acid, refine data using software like SHELXL, targeting an R factor <0.05. Key parameters: bond lengths (C–Cl ≈ 1.74 Å) and dihedral angles between aromatic and pyrrolidinone rings .

Q. What strategies address contradictory toxicity data for this compound in preclinical studies?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., intravenous vs. oral routes) may arise from metabolic differences. Conduct species-specific toxicokinetic studies using LC-MS/MS to quantify plasma concentrations. Evaluate metabolites via in vitro hepatocyte assays to identify toxic intermediates .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize transition states and activation energies. Focus on the electrophilic C-2 position of the pyrrolidinone ring, which is susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic solvents) can be modeled using the COSMO-RS approach .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, such as (R)-1-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer : Asymmetric synthesis requires chiral catalysts (e.g., Jacobsen’s salen-Co for cycloadditions). Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. Resolve racemic mixtures using diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid .

Q. Data Contradiction and Resolution

Q. How should researchers interpret conflicting data on the stability of this compound under acidic conditions?

- Methodological Answer : Stability variations may stem from protonation at the pyrrolidinone oxygen. Conduct pH-dependent stability studies (pH 1–14) using UV-Vis spectroscopy to track degradation. For acidic conditions (pH <3), observe hydrolysis to 4-chlorophenylamine derivatives. Cross-validate with LC-MS to identify degradation products .

属性

IUPAC Name |

1-(4-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIVIVMHCDWBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369213 | |

| Record name | 1-(4-Chlorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-33-8 | |

| Record name | 1-(4-Chlorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7661-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7661-33-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。